Nafimidone

Anticonvulsant Maximal Electroshock Seizure In Vivo Pharmacology

Nafimidone is the essential reference standard for anticonvulsant drug discovery. As the prototypical (arylalkyl)imidazole, it defines the class’s SAR—where minor aryl modifications produce 2-fold efficacy shifts and 9-fold toxicity differences. Its well-characterized narrow therapeutic window (MES ED₅₀ 56 mg/kg; LD₅₀ 504 mg/kg) provides a rigorous benchmark for novel candidate safety margins. With a CYP epoxidation IC₅₀ of 2.95×10⁻⁷ M and a major metabolite Ki of 0.2 µM, it is the gold-standard tool compound for mechanism-based DDI investigations. Sourced as a high-purity research chemical, it enables direct comparative pharmacology, calibration of drug-resistant epilepsy models (kindled rat), and rational scaffold redesign to eliminate imidazole-related toxicity. Procure Nafimidone to anchor your next-generation anticonvulsant program in validated, literature-supported benchmarks.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 64212-22-2
Cat. No. B1677899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafimidone
CAS64212-22-2
Synonyms1-(2-naphthoylmethyl)imidazole
nafimidone
nafimidone monohydrochloride
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3
InChIInChI=1S/C15H12N2O/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11H,10H2
InChIKeyITPVLJQRUQVNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nafimidone (CAS 64212-22-2): A Structural Overview for Anticonvulsant Drug Discovery and Chemical Procurement


Nafimidone (CAS 64212-22-2), chemically known as 2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone, is a prototypical member of the (arylalkyl)imidazole class of anticonvulsant agents [1]. This synthetic compound, with the molecular formula C₁₅H₁₂N₂O and a molecular weight of 236.27 g/mol, features a naphthyl group linked to an imidazole moiety via an ethanone bridge [2]. Initially discovered serendipitously during a search for antifungal agents, Nafimidone and its close analog, Denzimol, represent the founding structures of this pharmacophore class [1]. As a candidate antiepileptic drug (AED) that progressed to clinical evaluation, its primary utility today lies in its value as a reference standard and chemical scaffold for research aimed at developing next-generation anticonvulsants with improved therapeutic margins [3].

Why Nafimidone's Specific Structure and Unique Polypharmacology Preclude Simple Interchange with Class Analogs


Generic substitution within the (arylalkyl)imidazole class is scientifically unsound due to the profound, non-linear impact of the lipophilic aryl moiety on both anticonvulsant potency and, critically, cytochrome P450 (CYP) inhibition liability [1]. While the imidazole group dictates the potent mechanism-based CYP inhibition, the specific aryl group (e.g., naphthalenyl in Nafimidone vs. fluorenyl in analogs) governs the compound's potency and, consequently, its therapeutic window and drug-drug interaction (DDI) risk profile [2]. For instance, a minor change in the aryl portion can yield a 2-fold difference in anticonvulsant efficacy and a 9-fold difference in acute toxicity, as observed between Nafimidone and its fluorenyl analog [1]. This tight structure-activity relationship (SAR) coupling between the scaffold's efficacy and its intrinsic, clinically-limiting DDI potential means that substituting one analog for another will drastically alter the balance between desired pharmacology and off-target hepatic effects, thereby invalidating any experimental or therapeutic comparison [2].

Nafimidone (64212-22-2) vs. Analogs: A Quantitative Evidence Guide for Research Selection


Nafimidone's Anticonvulsant Potency vs. Fluorenyl Analog 27 in the Mouse MES Model

In a direct head-to-head comparison, Nafimidone demonstrated an oral ED50 of 56 mg/kg in the mouse maximal electroshock (MES) seizure model. In contrast, a fluorenyl analog, compound 27 (1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone), was twice as potent with an oral ED50 of 25 mg/kg. [1]

Anticonvulsant Maximal Electroshock Seizure In Vivo Pharmacology

Comparative Acute Toxicity of Nafimidone and Fluorenyl Analog 27 in Rats

Nafimidone exhibits significantly higher acute oral toxicity compared to a key fluorenyl analog. The oral LD50 in rats is 504 mg/kg for Nafimidone, whereas it is 4550 mg/kg for fluorenyl analog 27, representing a 9-fold difference. [1]

Acute Toxicity LD50 Safety Pharmacology

Nafimidone vs. Denzimol: A Comparative Analysis of CYP-Mediated Drug-Drug Interaction (DDI) Potential

Nafimidone is a more potent inhibitor of carbamazepine (CBZ) epoxidation than Denzimol. In vitro studies in rat liver microsomes determined an IC50 of 2.95 × 10⁻⁷ M for Nafimidone, compared to an IC50 of 4.46 × 10⁻⁷ M for Denzimol. [1]

Drug-Drug Interactions Cytochrome P450 Inhibition CYP Epoxidation

Clinical Proof-of-Concept: Nafimidone's Efficacy in a Pilot Trial for Intractable Partial Seizures

In a 14-week pilot study involving 12 patients with medically intractable partial seizures, the addition of Nafimidone (up to 600 mg/day) to existing regimens of phenytoin and/or carbamazepine resulted in a 33-98% improvement in seizure control for 8 of the 12 patients. [1]

Clinical Efficacy Intractable Epilepsy Pilot Study

Nafimidone Alcohol Metabolite: A Potent CYP Inhibitor with a Submicromolar Ki

The reduced metabolite of Nafimidone, Nafimidone alcohol, is a potent inhibitor of phenytoin p-hydroxylation. It exhibits an inhibition constant (Ki) of approximately 0.2 µM at both high- and low-affinity metabolic sites in rat hepatic microsomes. [1]

Metabolite Pharmacology CYP Inhibition Ki Value

Nafimidone's Pharmacokinetic Profile: Rapid Clearance and Short Half-Life

Nafimidone exhibits a rapid clearance and short half-life in humans. Following a 100 mg oral dose, the half-life was 1.34 ± 0.48 hours with a clearance of 43.56 ± 22.11 L/h/kg. [1] This is in contrast to many first-line AEDs like carbamazepine (half-life ~12-17h after multiple dosing) and phenytoin (half-life ~22h).

Pharmacokinetics Half-Life Clearance

Defined Research Scenarios for Procuring Nafimidone (64212-22-2) Based on its Validated Differentiation


A Benchmark 'Negative Control' for Evaluating Novel Anticonvulsant Scaffolds

Nafimidone's established and relatively narrow therapeutic window, defined by its MES ED50 of 56 mg/kg and an LD50 of 504 mg/kg in rodents, makes it an ideal reference standard for assessing the safety margin of new anticonvulsant candidates [1]. Researchers can directly compare the potency and, more importantly, the acute toxicity of novel compounds against this well-characterized, more toxic analog. Demonstrating an improved LD50/ED50 ratio relative to Nafimidone provides a strong, quantifiable case for further development. [1]

A Definitive Tool Compound for Studying Imidazole-Mediated CYP Inhibition

For studies focused on drug-drug interactions (DDIs) and cytochrome P450 inhibition, Nafimidone is the preferred tool compound within the (arylalkyl)azole class. Its superior potency compared to Denzimol in inhibiting CYP-mediated epoxidation (IC50 of 2.95 × 10⁻⁷ M for CBZ epoxidation) [2] and the potent, submicromolar Ki (0.2 µM) of its major metabolite [3] provide a robust and well-documented system for investigating mechanism-based inhibition and the pharmacokinetic consequences of imidazole-containing compounds. [2][3]

A Validated Reference Standard for Drug-Resistant Epilepsy Models

Nafimidone's clinical history in a pilot trial for intractable partial seizures provides a unique, albeit dated, clinical benchmark for this difficult-to-treat condition [4]. While not a viable therapeutic itself, it serves as a validated positive control in preclinical models of drug-resistant epilepsy, such as the kindled rat model [5]. Researchers can use Nafimidone to calibrate their assays and ensure their models are capable of detecting efficacy from compounds with a similar mechanism of action, thereby providing context for the activity of new chemical entities. [4][5]

A Chemical Scaffold for Derivatization and SAR Exploration

As the founding member of the (arylalkyl)imidazole class, Nafimidone's simple, modifiable structure serves as a starting point for medicinal chemistry campaigns aimed at designing out its liabilities [1]. The literature clearly demonstrates that modifying the naphthyl group yields analogs with improved potency and reduced toxicity [1]. Procuring Nafimidone is essential for generating new derivatives and conducting comparative SAR studies to rationally design next-generation anticonvulsants that retain the core scaffold's efficacy but with an enhanced drug-like profile. [1]

Technical Documentation Hub

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